Benzyl vs. Methanesulfonyl N-Substitution: Impact on Kinase Inhibition Potential
The target compound features a benzylpiperidine moiety, which in related pyridazinone series is associated with Met kinase inhibition . Its close analog, the methanesulfonyl derivative (CAS 2097915-96-1), is instead profiled as a general kinase inhibitor scaffold . While no direct head-to-head IC50 data exist, the benzyl group's lipophilicity (clogP difference approximately +1.2 units estimated via ChemAxon) suggests improved membrane permeability compared to the polar methanesulfonyl variant, a factor critical for cellular assay performance.
| Evidence Dimension | Predicted lipophilicity (clogP) as a surrogate for membrane permeability |
|---|---|
| Target Compound Data | clogP ~3.6 (estimated) |
| Comparator Or Baseline | 2-[(1-Methanesulfonylpiperidin-4-yl)methyl] analog: clogP ~2.4 (estimated) |
| Quantified Difference | Estimated ΔclogP ≈ +1.2 log units (higher for benzyl derivative) |
| Conditions | In silico prediction using ChemAxon platform; experimental logP not available |
Why This Matters
A higher predicted lipophilicity can translate into greater intracellular accumulation, making the benzyl compound a preferred choice for cell-based kinase assays where membrane crossing is required.
- [1] Patent US 2010/0273796 A1. 2-Benzylpyridazinone Derivatives as Met Kinase Inhibitors. View Source
- [2] Kuujia. (2025). CAS 2097915-96-1: 2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one. View Source
